molecular formula C13H14N2O3S B2727229 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 139780-69-1

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2727229
CAS No.: 139780-69-1
M. Wt: 278.33
InChI Key: VNOLSYNVZZMAIR-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8(16)14-13-15-11(7-19-13)10-6-9(17-2)4-5-12(10)18-3/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOLSYNVZZMAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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